molecular formula C21H16ClN3O2 B251690 2-chloro-4-methyl-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide

2-chloro-4-methyl-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide

Katalognummer B251690
Molekulargewicht: 377.8 g/mol
InChI-Schlüssel: WFEQQCOYANRAAG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-chloro-4-methyl-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It is classified as a Bruton's tyrosine kinase (BTK) inhibitor, which means that it targets a specific enzyme that is involved in the growth and survival of cancer cells.

Wirkmechanismus

As a BTK inhibitor, 2-chloro-4-methyl-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide works by blocking the activity of the BTK enzyme, which is responsible for activating several signaling pathways that are involved in the growth and survival of cancer cells. By inhibiting this enzyme, 2-chloro-4-methyl-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide can effectively prevent the proliferation of cancer cells and induce cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-chloro-4-methyl-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide have been extensively studied in both preclinical and clinical settings. These studies have shown that 2-chloro-4-methyl-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide can effectively inhibit the growth and survival of cancer cells, while also minimizing the risk of toxicity and other adverse effects.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 2-chloro-4-methyl-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide as a research tool is its specificity for BTK, which allows for targeted inhibition of the enzyme without affecting other signaling pathways. This makes it an ideal tool for studying the role of BTK in cancer cell growth and survival. However, one limitation of 2-chloro-4-methyl-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide is its relatively short half-life, which can make it difficult to maintain consistent levels of the drug in in vivo experiments.

Zukünftige Richtungen

There are several potential future directions for the development and application of 2-chloro-4-methyl-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide as a cancer treatment. These include exploring its use in combination with other targeted therapies, such as immune checkpoint inhibitors, and investigating its potential for use in the treatment of other types of cancer. Additionally, ongoing research is focused on optimizing the synthesis and formulation of 2-chloro-4-methyl-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide to improve its efficacy and minimize any potential adverse effects.

Synthesemethoden

The synthesis of 2-chloro-4-methyl-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide involves several steps, including the preparation of various intermediates and the final coupling of these intermediates to form the desired product. The process typically involves the use of specialized equipment and techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, to monitor and optimize the reaction conditions.

Wissenschaftliche Forschungsanwendungen

2-chloro-4-methyl-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide has been the subject of numerous scientific studies, both in vitro and in vivo, to evaluate its efficacy and safety as a potential cancer treatment. These studies have focused on a variety of cancer types, including lymphoma, leukemia, and solid tumors, and have demonstrated promising results in terms of tumor growth inhibition and increased survival rates.

Eigenschaften

Molekularformel

C21H16ClN3O2

Molekulargewicht

377.8 g/mol

IUPAC-Name

2-chloro-4-methyl-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide

InChI

InChI=1S/C21H16ClN3O2/c1-12-5-8-15(16(22)10-12)20(26)24-17-11-14(7-6-13(17)2)21-25-19-18(27-21)4-3-9-23-19/h3-11H,1-2H3,(H,24,26)

InChI-Schlüssel

WFEQQCOYANRAAG-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=C(O3)C=CC=N4)C)Cl

Kanonische SMILES

CC1=CC(=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=C(O3)C=CC=N4)C)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.